molecular formula C14H12N2OS2 B2603975 3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 162519-32-6

3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2603975
CAS No.: 162519-32-6
M. Wt: 288.38
InChI Key: PRWIOEGVJASEDF-UHFFFAOYSA-N
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Description

The 3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a synthetic derivative of the thieno[3,2-d]pyrimidine heterocyclic scaffold, a structure of high interest in medicinal chemistry due to its similarity to purine bases . This scaffold is recognized for its wide spectrum of biological activities, and researchers are actively exploring its derivatives as novel anti-infective agents with potential for antibacterial and antifungal properties . The synthesis of such compounds typically involves cyclocondensation strategies, such as the reaction of an appropriate aminothiophene carboxylate derivative with reagents like thiourea or potassium thiocyanate to introduce the characteristic 2-thioxo (C=S) group . As a key building block in drug discovery, this compound provides researchers with a versatile template for further chemical modification and structure-activity relationship (SAR) studies. Investigations into the thienopyrimidine core aim to develop new therapeutic tools to address the growing challenge of antimicrobial resistance. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-phenylethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c17-13-12-11(7-9-19-12)15-14(18)16(13)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWIOEGVJASEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with phenylethylamine and carbon disulfide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thieno[3,2-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydrothieno[3,2-d]pyrimidine derivatives.

    Substitution: Various alkyl or aryl substituted thieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of key proteins involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Potential
  • Pyrido[2,3-d]pyrimidinones: Derivatives like 7a–e show cytotoxic activity against cancer cell lines (e.g., MCF-7, A549) via mechanisms involving kinase inhibition or apoptosis induction .
  • IVPC (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-) : Acts as a pharmacological chaperone for phenylalanine hydroxylase (PAH), highlighting its role in treating phenylketonuria (PKU) .
Anti-inflammatory Activity
  • 3-Amino-2-thioxo- derivatives: Exhibit anti-inflammatory effects comparable to diclofenac but with lower ulcerogenicity. Docking studies suggest COX-2 inhibition as a mechanism .
  • Target Compound: The absence of an amino group may reduce anti-inflammatory efficacy but could enhance selectivity for other targets.

Physicochemical and Structural Properties

  • The target compound (phenylethyl substituent) likely has a higher MW (~352.4) and reduced solubility compared to amino or allyl derivatives.
  • pKa and Stability :
    • Diphenyl-substituted analogs (e.g., 3,6-diphenyl-) exhibit pKa ~10.37, suggesting moderate basicity .
    • Thioxo groups contribute to hydrogen bonding, influencing protein binding and metabolic stability.

Table 3: Molecular Properties

Compound Molecular Formula MW Density (g/cm³) pKa
IVPC C₁₄H₁₃N₃OS₂ 335.4 - -
3,6-Diphenyl derivative C₁₈H₁₂N₂OS₂ 336.4 1.46 10.37
Target Compound* C₁₄H₁₂N₂OS₂ ~296.4 - ~9–10

*Estimated based on structural similarity.

Biological Activity

3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a compound within the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H12N2OS2
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 162519-32-6

1. Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
This compoundA549 (lung cancer)13.40
4d (similar structure)PC3 (prostate cancer)14.13

These compounds often target critical pathways involved in cell proliferation and survival.

2. Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have shown promise as antimicrobial agents. For example, certain derivatives demonstrated effective inhibition against Plasmodium falciparum, the causative agent of malaria:

CompoundActivityIC50 (μM)Reference
Thieno[3,2-d]pyrimidine derivativeAntiplasmodial0.563

The structural modifications at various positions significantly influence their potency.

3. Anti-inflammatory and Analgesic Effects

Compounds in this category have also been investigated for their anti-inflammatory and analgesic properties. The presence of the thioxo group is believed to enhance these effects by modulating inflammatory pathways.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Some derivatives inhibit kinases involved in cancer cell signaling pathways.
  • Antioxidant Activity : These compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several thienopyrimidine derivatives against a panel of human tumor cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard chemotherapeutics like doxorubicin.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

SAR studies revealed that modifications at the phenyl and thienyl positions significantly impact the biological activity of the compounds. For instance, para-substituted phenyl groups generally increased potency against P. falciparum compared to meta-substituted analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves cyclization of thiophene-2-carboxamide derivatives with ethyl isothiocyanate under basic conditions (e.g., NaOH/ethanol) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Temperature control : Reactions under reflux (80–100°C) improve yield compared to room temperature .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity .
    • Data Table :
MethodYield (%)Key ConditionsReference
Ethyl isothiocyanate72–87NaOH/ethanol, reflux
Formic acid cyclization58–89100°C, 6 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., phenyl and ethyl groups) via chemical shifts (δ 7.2–7.4 ppm for aromatic protons) .
  • IR spectroscopy : Identifies the thioxo group (C=S stretch at ~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 329.08) .

Q. What in vitro models have been used to evaluate its anticancer activity?

  • Methodological Answer : Standard assays include:

  • Cell viability assays (MTT) : IC50 values against MCF-7 (breast), HeLa (cervical), and HCT116 (colon) cancer cells .
  • Comparative efficacy : Activity is comparable to doxorubicin (IC50 ~1.2–2.5 μM vs. 0.8–1.5 μM for doxorubicin) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

  • Methodological Answer : Key substituent effects include:

  • Phenyl group position : 6-Phenyl substitution (vs. 4- or 5-) enhances anticancer activity by improving hydrophobic interactions with target proteins .
  • Thioxo group replacement : Substituting S with O reduces potency (e.g., IC50 increases from 1.5 μM to >10 μM) .
    • Data Table :
SubstituentBiological Activity (IC50)TargetReference
6-Phenyl, 2-thioxo1.5 μM (MCF-7)Tumor proliferation
4-Chlorophenyl, 2-thioxo10 nM (GSK-3β inhibition)Alzheimer’s targets

Q. How can researchers resolve contradictions in reported mechanisms of action?

  • Methodological Answer : Discrepancies (e.g., anticancer vs. GSK-3β inhibition ) can be addressed by:

  • Target profiling : Use kinase inhibition assays to test specificity .
  • Gene knockdown : siRNA silencing of suspected targets (e.g., GSK-3β) to confirm pathway involvement .
  • Dose-response studies : Determine if dual mechanisms occur at different concentrations .

Q. What computational approaches predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina simulate interactions with GSK-3β (PDB ID: 1Q3D) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
    • Key Finding : The thioxo group forms hydrogen bonds with Lys85 and Asp200 residues in GSK-3β .

Q. How do assay conditions impact reproducibility of IC50 values?

  • Methodological Answer : Critical variables include:

  • Incubation time : 48–72 hours for cell viability assays; shorter durations underestimate cytotoxicity .
  • pH : Maintain physiological pH (7.4) to avoid compound degradation .
  • Serum content : Use ≤10% FBS to prevent protein-binding artifacts .

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